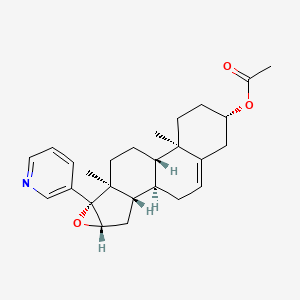
(Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, also known as (Z)-3,5-dichloro-4-ethoxymethyl-3-oxo-2-propenylbenzoic acid, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate compound used in the synthesis of many other compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of other organic compounds, including esters, amides, and heterocycles. This compound has been studied extensively for its potential applications in medicine and agriculture, as well as for its biochemical and physiological effects.
Scientific Research Applications
(Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, such as esters, amides, and heterocycles. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used as a reagent in the synthesis of other compounds, such as 1,3-dibromo-2-(2-chloroethoxy)benzene, 2-chloro-4-ethyl-3-oxoprop-1-en-1-ylbenzoic acid, and 2-chloro-4-ethyl-3-oxoprop-1-en-1-ylbenzene.
Mechanism of Action
(Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid is believed to act as an inhibitor of certain enzymes involved in biochemical processes. Specifically, it is believed to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in inflammation and pain. Inhibition of COX-2 can result in reduced inflammation and pain.
Biochemical and Physiological Effects
(Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid has been studied extensively for its potential applications in medicine and agriculture. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant and anticancer effects in cell-based studies. Additionally, it has been shown to have anti-microbial and anti-fungal effects in laboratory studies.
Advantages and Limitations for Lab Experiments
(Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid is a relatively stable compound, making it ideal for use in laboratory experiments. Additionally, it is readily available and relatively inexpensive, making it an attractive option for research. However, it is important to note that this compound is toxic and should be handled with care in the laboratory.
Future Directions
The potential applications of (Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid are vast and varied. In the future, further research is needed to explore its potential use in the development of new drugs and agricultural products. Additionally, further research is needed to explore its potential use in the treatment of various diseases and conditions, such as cancer, inflammation, and pain. Finally, further research is needed to
Synthesis Methods
(Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid is typically synthesized from the reaction of 3,5-dichloro-4-hydroxybenzoic acid with ethyl 3-oxoprop-1-en-1-yl acetate and anhydrous potassium carbonate in the presence of a catalyst. The reaction is typically carried out at temperatures of 80-90 °C for a period of 4-6 hours. The product is then purified by recrystallization from a suitable solvent. The yield of the product is typically in the range of 60-70%.
properties
CAS RN |
2502057-35-2 |
|---|---|
Product Name |
(Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid |
Molecular Formula |
C13H12Cl2O4 |
Molecular Weight |
303.13 |
IUPAC Name |
3,5-dichloro-4-[(Z)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)/b7-4- |
InChI Key |
YHVIKIKTANFPCN-DAXSKMNVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=C(C=C(C=C1Cl)C(=O)O)Cl)/C |
SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B3326282.png)



![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)




![2,2-Dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3326368.png)



